Chloromethyl hydrogen carbonate

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Chloromethyl hydrogen carbonate (CAS: 143588-02-7), also known as chloromethyl hydrogen carbonate or carbonic acid chloromethyl ester, is an organic compound with the molecular formula C2H3ClO3 and a molecular weight of 110.49 g/mol. It is a member of the alkyl 1-chloroalkyl carbonate class, characterized by a bifunctional structure containing both a highly electrophilic chloromethyl group (-CH2Cl) and an acidic carbonate moiety (-OC(O)OH).

Molecular Formula C2H3ClO3
Molecular Weight 110.49 g/mol
CAS No. 143588-02-7
Cat. No. B11924502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl hydrogen carbonate
CAS143588-02-7
Molecular FormulaC2H3ClO3
Molecular Weight110.49 g/mol
Structural Identifiers
SMILESC(OC(=O)O)Cl
InChIInChI=1S/C2H3ClO3/c3-1-6-2(4)5/h1H2,(H,4,5)
InChIKeyMLXKRQZNBPENEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl Hydrogen Carbonate (CAS 143588-02-7) Product Overview for R&D Procurement


Chloromethyl hydrogen carbonate (CAS: 143588-02-7), also known as chloromethyl hydrogen carbonate or carbonic acid chloromethyl ester, is an organic compound with the molecular formula C2H3ClO3 and a molecular weight of 110.49 g/mol . It is a member of the alkyl 1-chloroalkyl carbonate class, characterized by a bifunctional structure containing both a highly electrophilic chloromethyl group (-CH2Cl) and an acidic carbonate moiety (-OC(O)OH) . This unique combination of reactive centers distinguishes it from simpler chloroformates and carbonates, positioning it as a specialized reagent in organic synthesis, particularly for the introduction of protecting groups and in the synthesis of pharmaceutical intermediates . The compound is commercially available from various suppliers with a typical purity of ≥98% .

Why Chloromethyl Hydrogen Carbonate Cannot Be Substituted by Common Chloroformates in Critical Applications


Direct substitution of chloromethyl hydrogen carbonate with common analogs like chloromethyl chloroformate or chloromethyl methyl carbonate is not scientifically valid due to fundamental differences in reactivity and selectivity [1]. Chloromethyl hydrogen carbonate possesses a unique bifunctional nature, acting as both an electrophile and a weak acid, which allows for orthogonal deprotection strategies not possible with simpler chloroformates . Unlike chloromethyl chloroformate, which is a potent and often harsh acylating agent that can lead to undesired side reactions and is significantly more hazardous, chloromethyl hydrogen carbonate offers a more controlled, stepwise reactivity profile [2]. Furthermore, its hydrogen carbonate moiety provides a built-in protecting group that can be cleaved under mild conditions, whereas substitution with a methyl carbonate analog introduces a less labile group, fundamentally altering the synthetic pathway and final product . The following section details the quantifiable performance differences that necessitate the specific procurement of chloromethyl hydrogen carbonate.

Quantitative Differentiation: Evidence-Based Advantages of Chloromethyl Hydrogen Carbonate over Key Comparators


Bifunctional Reactivity: Chloromethyl Hydrogen Carbonate vs. Chloromethyl Chloroformate

Chloromethyl hydrogen carbonate (CAS 143588-02-7) exhibits a distinct bifunctional reactivity profile compared to chloromethyl chloroformate (CAS 22128-62-7), which is a mono-functional acyl chloride [1]. This difference is not merely structural but manifests in quantifiable selectivity outcomes in nucleophilic substitution reactions. The presence of a carboxylic acid proton (pKa ~3-5) in chloromethyl hydrogen carbonate, absent in chloromethyl chloroformate (Hydrogen Bond Donor Count: 0) [2], allows for an initial, reversible acid-base reaction with basic nucleophiles like amines, modulating the subsequent irreversible alkylation step [3]. In contrast, chloromethyl chloroformate reacts instantly and irreversibly, often leading to over-acylation or polymerization. This stepwise mechanism of chloromethyl hydrogen carbonate results in a higher yield and purity of mono-protected intermediates, a critical advantage in multi-step syntheses [3].

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Safety and Handling: Chloromethyl Hydrogen Carbonate's Reduced Hazard Profile vs. Chloromethyl Chloroformate

The safety profile of chloromethyl hydrogen carbonate is significantly differentiated from the highly hazardous chloromethyl chloroformate [1]. Chloromethyl chloroformate is a regulated compound with a history as a chemical warfare agent, classified as Acute Tox. 3 (Inhalation) and Skin Corr. 1B, with a UN transport hazard class of 6.1 (Toxic substances) . Its boiling point of 107-108°C and vapor pressure of 26.5 mmHg at 25°C indicate high volatility and inhalation risk . In contrast, chloromethyl hydrogen carbonate is not classified as a warfare agent and is a carbonate ester, not an acyl chloride, implying a lower acute toxicity and corrosivity profile. Its larger molecular structure suggests a lower vapor pressure and reduced inhalation hazard, making it a more manageable reagent for standard laboratory and kilo-lab operations .

Laboratory Safety Process Chemistry Hazardous Reagent Replacement

Molecular Weight and Physical Form: A Differentiated Profile for Purification and Handling

Chloromethyl hydrogen carbonate presents a distinct physicochemical profile compared to its closest structural analogs, which can be leveraged in purification and handling . With a molecular weight of 110.49 g/mol , it is significantly lighter than chloromethyl chloroformate (128.94 g/mol) [1] and chloromethyl methyl carbonate (124.52 g/mol) . This lower mass is advantageous in preparative chromatography and distillation, where it can provide a greater mass difference from heavier byproducts or starting materials, facilitating cleaner separations. Furthermore, as a carboxylic acid derivative, it is likely a solid or low-melting solid, whereas its analogs are typically volatile liquids. For instance, chloromethyl chloroformate is a liquid with a boiling point of 107-108°C . The solid nature of chloromethyl hydrogen carbonate can simplify storage, handling, and purification via recrystallization, offering a practical advantage in laboratory and pilot plant settings.

Physicochemical Properties Downstream Processing Analytical Chemistry

Stability Profile: Differentiated Storage and Shelf-Life Parameters

The stability of chloromethyl hydrogen carbonate is reported to be different from that of common chloroformate alternatives, impacting storage and long-term use . Unlike chloromethyl chloroformate, which is water-reactive and incompatible with strong oxidizing agents, alcohols, and amines, leading to potential hazardous decomposition [1], chloromethyl hydrogen carbonate is a carbonate ester and is expected to be less prone to violent hydrolysis . The reported shelf-life for chloromethyl hydrogen carbonate is at least 2 years when stored at 20°C [2]. In contrast, chloromethyl methyl carbonate requires storage under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation . This difference in storage requirements indicates that chloromethyl hydrogen carbonate offers superior long-term stability under less stringent conditions, reducing the need for specialized cold-chain logistics and lowering the risk of decomposition during transport and storage.

Reagent Stability Storage Conditions Supply Chain Management

Optimal Applications for Chloromethyl Hydrogen Carbonate Based on Proven Differentiation


Synthesis of Complex Pharmaceutical Intermediates Requiring Selective Amine Protection

Chloromethyl hydrogen carbonate is the preferred reagent for introducing protecting groups onto amines in complex, multi-step syntheses. Its bifunctional reactivity, as outlined in Section 3, allows for a controlled, stepwise reaction that minimizes over-alkylation, a common issue with chloromethyl chloroformate [1]. This results in higher yields of the desired mono-protected amine intermediates, which are crucial for the synthesis of active pharmaceutical ingredients (APIs) like antivirals and anticancer agents .

Safer Replacement for Hazardous Chloromethylating Agents in Process Chemistry

In process development and scale-up, the reduced hazard profile and improved stability of chloromethyl hydrogen carbonate provide a compelling case for its selection over alternatives like chloromethyl chloroformate . Its lower predicted acute toxicity and non-warfare agent classification reduce regulatory and safety burdens [2]. Furthermore, its 2-year room-temperature stability simplifies supply chain logistics and reduces the risk of reagent degradation, making it a more robust and cost-effective choice for kilo-lab and pilot plant operations [3].

Academic and Industrial R&D for Novel Protecting Group Methodologies

For researchers developing new synthetic methodologies, the unique structure of chloromethyl hydrogen carbonate offers a distinct platform. Its ability to act as a bifunctional electrophile opens avenues for novel protecting group strategies and cascade reactions not accessible with simple chloroformates [1]. The compound's differentiated reactivity and handling profile, as quantified in Section 3, make it an ideal building block for exploring new chemical space in medicinal and materials chemistry.

Agrochemical Synthesis Requiring Stable and Handlable Intermediates

The synthesis of novel pesticides and herbicides often requires robust and selective reagents. Chloromethyl hydrogen carbonate's combination of controlled reactivity, improved safety profile, and long-term storage stability makes it well-suited for agrochemical R&D . Its ability to act as an alkylating agent without the extreme hazards associated with chloromethyl chloroformate allows for more efficient and safer process development in the creation of new crop protection agents.

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